2-Chloro-5-ethynylthiophene
Overview
Description
2-Chloro-5-ethynylthiophene is a chemical compound with the molecular formula C6H3ClS . It has a molecular weight of 142.61 . The compound is stored at temperatures between 0-8°C and appears as a black liquid .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-ethynylthiophene is1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H
. This indicates that the compound consists of a thiophene ring with a chlorine atom and an ethynyl group attached at the 2nd and 5th positions respectively. Physical And Chemical Properties Analysis
2-Chloro-5-ethynylthiophene is a black liquid . It has a molecular weight of 142.61 and is stored at temperatures between 0-8°C .Scientific Research Applications
1. Spectroscopic and Structural Analysis
- Microwave Spectrum and Structure Analysis : A study by Jin et al. (2020) examined the microwave spectroscopic and theoretical investigation of 2-ethynylthiophene, closely related to 2-Chloro-5-ethynylthiophene. This research revealed insights into the molecular structure and electrostatic surface potentials, comparing it with similar compounds (Yan Jin, Tao Lu, Q. Gou, G. Feng, 2020).
2. Photochromic Studies and Metal Complex Formation
- Photochromic Alkynes in Metal Systems : Wong et al. (2011) investigated the synthesis and photochromic properties of diarylethene-containing ethynylthiophene ligands in platinum(II) phosphine systems. This research highlighted their reversible photochromism and potential in photoswitchable functional materials (Hok-Lai Wong, Chi-Hang Tao, N. Zhu, V. Yam, 2011).
3. Electrical Conductivity in Polymers
- Conductivity of Poly(2‐ethynylthiophene) : Gal et al. (1991) explored the electrical conductivity of poly(2-ethynylthiophene) doped with electron acceptors. This study is crucial for understanding its potential applications in electronics due to its unique conductive properties (Y. Gal, B. Jung, S. Choi, 1991).
4. Cytotoxicity and Potential Medical Applications
- Cytotoxicity Studies : Arsenyan et al. (2016) conducted research on compounds structurally similar to 2-Chloro-5-ethynylthiophene, assessing their cytotoxicity against various cell lines, indicating potential medical applications (P. Arsenyan, K. Rubina, I. Domracheva, 2016).
5. Electro-Optical Properties
- Poly(2-ethynylthiophene) Properties : Choi et al. (2012) investigated the electro-optical properties of poly(2-ethynylthiophene), revealing its potential in electronic devices due to its unique redox behavior and photoluminescence characteristics (Hyun-Kuk Choi, Sung‐Ho Jin, Jongwook Park, S. Kim, Y. Gal, 2012).
6. Theoretical and Experimental Molecular Analysis
- Molecular Structure and Spectroscopic Characterization : A study by Karabacak et al. (2013) on 3-ethynylthiophene, a related compound, used DFT quantum chemical calculations to analyze its molecular structure and spectroscopic properties, providing a theoretical framework for understanding similar compounds (M. Karabacak, S. Bilgili, T. Mavis, Mustafa Eskici, A. Atac, 2013).
Safety And Hazards
The safety information for 2-Chloro-5-ethynylthiophene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-chloro-5-ethynylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHVQQEXLEHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575439 | |
Record name | 2-Chloro-5-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethynylthiophene | |
CAS RN |
139957-82-7 | |
Record name | 2-Chloro-5-ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-ethynylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.